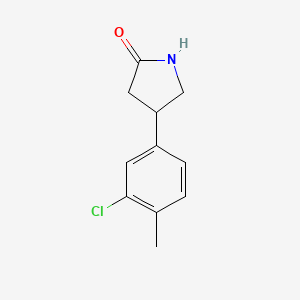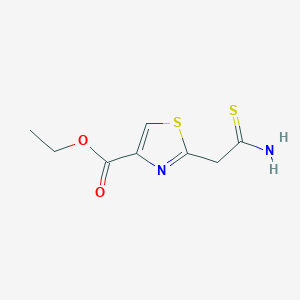
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of a thiazole derivative with an appropriate carbamothioylmethyl precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thiazole derivatives.
科学研究应用
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism by which ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring and share similar chemical properties.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole are structurally related and exhibit comparable reactivity.
Uniqueness
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both carbamothioyl and ester functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and specific interactions not commonly observed in simpler thiazole or thiophene derivatives.
属性
分子式 |
C8H10N2O2S2 |
|---|---|
分子量 |
230.3 g/mol |
IUPAC 名称 |
ethyl 2-(2-amino-2-sulfanylideneethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)5-4-14-7(10-5)3-6(9)13/h4H,2-3H2,1H3,(H2,9,13) |
InChI 键 |
LOYDSXHILZRQOR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)CC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


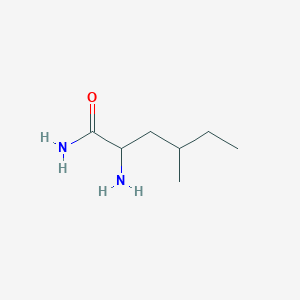
![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)
![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)
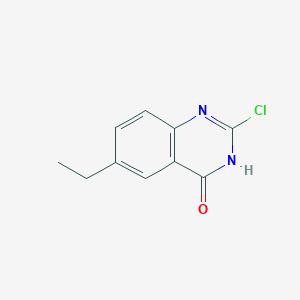

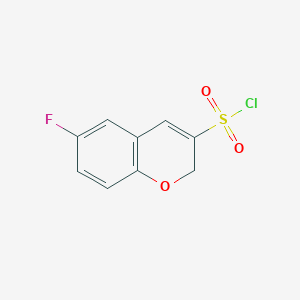


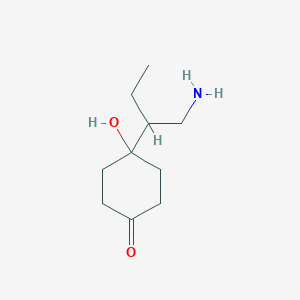
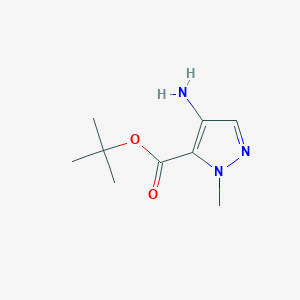

![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
